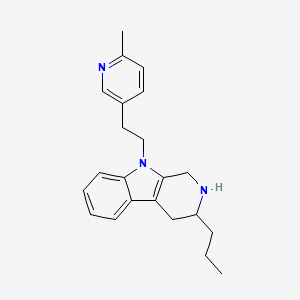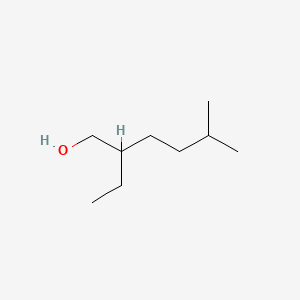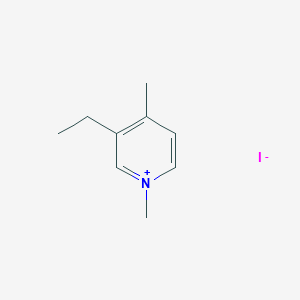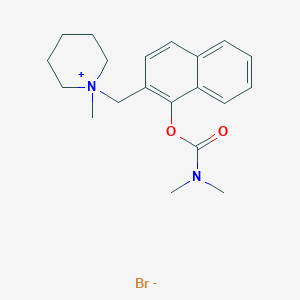
1-Pentacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentacontene is an organic compound with the molecular formula C50H100 . It is a long-chain hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between two carbon atoms. This compound is notable for its extensive carbon chain, making it a subject of interest in various fields of research and industrial applications.
Métodos De Preparación
The synthesis of 1-Pentacontene can be achieved through several methods:
Synthetic Routes: One common approach involves the oligomerization of smaller alkenes, such as ethylene, using catalysts like Ziegler-Natta catalysts.
Reaction Conditions: The reaction typically requires high pressures and temperatures to facilitate the polymerization process.
Industrial Production: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons.
Análisis De Reacciones Químicas
1-Pentacontene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can convert the double bond into a single bond, resulting in the formation of pentacontane.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain.
Major Products: The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and halogenated alkenes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Pentacontene in chemical reactions involves the interaction of its double bond with various reagents and catalysts:
Molecular Targets: The double bond in this compound is the primary site of reactivity, allowing for addition reactions with electrophiles and nucleophiles.
Pathways Involved: The reaction pathways typically involve the formation of carbocation or radical intermediates, which then undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
1-Pentacontene can be compared with other long-chain alkenes, such as:
Propiedades
Número CAS |
63911-02-4 |
|---|---|
Fórmula molecular |
C50H100 |
Peso molecular |
701.3 g/mol |
Nombre IUPAC |
pentacont-1-ene |
InChI |
InChI=1S/C50H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-50H2,2H3 |
Clave InChI |
RZQSSURCROHARM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


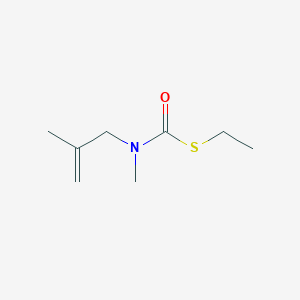
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

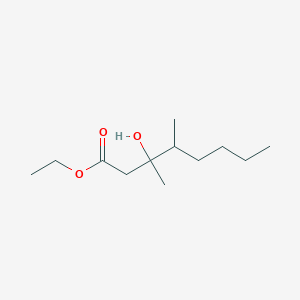
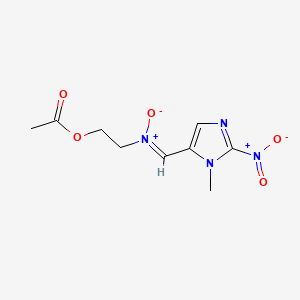
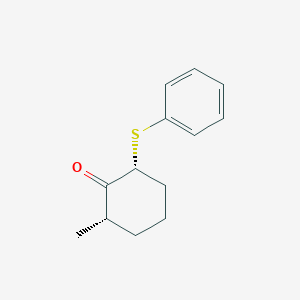
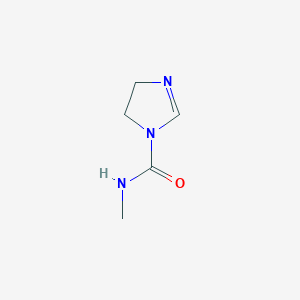
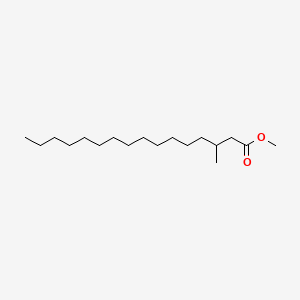
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
